molecular formula C13H10O5S B14573475 Benzenesulfonic acid, 4-(benzoyloxy)- CAS No. 61308-40-5

Benzenesulfonic acid, 4-(benzoyloxy)-

Cat. No.: B14573475
CAS No.: 61308-40-5
M. Wt: 278.28 g/mol
InChI Key: MUCRGCDIWKBUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-(benzoyloxy)- (CAS: Not explicitly provided; referred to as compound 7 in ) is a sulfonic acid derivative featuring a benzoyloxy substituent at the para position of the benzene ring. The compound is synthesized via esterification of 4-hydroxybenzenesulfonic acid with benzoyl chloride under controlled conditions, yielding a white crystalline solid with a melting point of 120°C and a high purity (98% yield) . Its structure is confirmed by spectral

  • ¹H-NMR (CDCl₃): δ 8.15 (d, J=7.2 Hz, 2H), 7.93 (d, J=8.7 Hz, 2H), 7.61 (t, J=7.5 Hz, 1H), 7.51–7.45 (m, 2H), 7.20 (d, J=9.0 Hz, 2H).
  • 13C-NMR: δ 164.82 (carbonyl C), 151.95 (sulfonic acid-attached C), 142.96 (aromatic C), and others .
  • ESI-MS: m/z=277 [M−H]⁻ .

The benzoyloxy group enhances electron-withdrawing effects, influencing reactivity and solubility. This compound serves as a precursor for synthesizing bioactive derivatives, particularly in antimicrobial and optoelectronic applications .

Properties

CAS No.

61308-40-5

Molecular Formula

C13H10O5S

Molecular Weight

278.28 g/mol

IUPAC Name

4-benzoyloxybenzenesulfonic acid

InChI

InChI=1S/C13H10O5S/c14-13(10-4-2-1-3-5-10)18-11-6-8-12(9-7-11)19(15,16)17/h1-9H,(H,15,16,17)

InChI Key

MUCRGCDIWKBUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4-(benzoyloxy)- can be synthesized through the sulfonation of benzene derivatives. The process typically involves the reaction of benzene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid (oleum). The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-sulfonation .

Industrial Production Methods

In an industrial setting, the production of benzenesulfonic acid derivatives often involves large-scale sulfonation reactors where benzene is continuously fed into a reactor containing sulfur trioxide and fuming sulfuric acid. The reaction mixture is then quenched with water to yield the sulfonic acid product. The process is optimized for high yield and purity, with considerations for safety and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(benzoyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Differences :

  • The benzoimidazolyl derivatives exhibit enhanced antimicrobial activity due to the electron-deficient aromatic system and hydrophobic alkyl/aryl chains .
  • The benzoyloxy derivative lacks direct antimicrobial efficacy but is more reactive in esterification and coupling reactions .

Derivatives with Amino and Alkoxy Linkages

Example: (E)-4-((4-((4-(Alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (). These compounds incorporate Schiff base linkages and alkoxy chains, enabling liquid crystalline behavior and optoelectronic applications.

Property 4-(Benzoyloxy)-benzenesulfonic acid (E)-4-((4-(Hexyloxy)benzoyl)oxy)benzylidene-amino-benzenesulfonic acid
Substituent Benzoyloxy Alkoxybenzoyloxy + Schiff base
Melting Point 120°C >300°C
Application Chemical intermediate Liquid crystals, proton-conductive membranes
Synthesis Complexity Single-step esterification Multi-step (Schiff base formation + esterification)

Key Differences :

  • The Schiff base derivatives exhibit thermoresponsive behavior, useful in smart materials .
  • Alkoxy chains enhance solubility in non-polar solvents, broadening industrial applicability .

UV-Active Derivatives: Benzophenone-4

Benzophenone-4 (INCI name; IUPAC: 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid) is structurally analogous but includes hydroxy and methoxy groups ().

Property 4-(Benzoyloxy)-benzenesulfonic acid Benzophenone-4
Substituents Benzoyloxy Benzoyl + hydroxy + methoxy
Application Research chemical UV filter in cosmetics (absorbs 280–350 nm)
Reactivity Electrophilic sulfonic acid site Photo-stable due to electron-donating groups

Key Differences :

  • Benzophenone-4’s hydroxy and methoxy groups stabilize excited states, preventing photodegradation .
  • The absence of these groups in 4-(benzoyloxy)-benzenesulfonic acid limits its UV-filtering utility.

Sulfonamide Derivatives

Example : 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid (). These derivatives replace the benzoyloxy group with sulfonamide linkages.

Property 4-(Benzoyloxy)-benzenesulfonic acid 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid
Functional Group Ester (benzoyloxy) Sulfonamide
Bioactivity Not reported α-Glucosidase inhibition (potential antidiabetic)
Synthesis Esterification Sulfanilamide coupling

Key Differences :

  • The ester group in 4-(benzoyloxy)-benzenesulfonic acid is more prone to hydrolysis under basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.